Bomedemstat - 1990504-34-1

Bomedemstat

Catalog Number: EVT-263558
CAS Number: 1990504-34-1
Molecular Formula: C28H34FN7O2
Molecular Weight: 519.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IMG-7289 is under investigation in clinical trial NCT03136185 (IMG-7289 in Patients With Myelofibrosis).
Bomedemstat is an orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), with potential antineoplastic activity. Upon administration, bomedemstat binds to and inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the di- and mono-methylated forms of lysine at position 4 of histone H3 (H3K4) to mono- and unmethylated H3K4. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor suppressor genes. In addition, LSD1 demethylates mono- or di-methylated H3K9 which increases gene expression of tumor promoting genes; thus, inhibition of LSD1 also promotes H3K9 methylation and decreases transcription of these genes. Altogether, this may lead to an inhibition of cell growth in LSD1-overexpressing tumor cells. LSD1, an enzyme belonging to the flavin adenine dinucleotide (FAD)-dependent amine oxidase family is overexpressed in certain tumor cells and plays a key role in the regulation of gene expression, tumor cell growth and survival.
Classification

Bomedemstat is classified as a small molecule drug and falls under the category of epigenetic modulators. Its primary function is to inhibit LSD1, which plays a crucial role in demethylating histones and regulating transcriptional activity. This mechanism positions Bomedemstat within the broader context of cancer therapeutics aimed at altering epigenetic landscapes to combat malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bomedemstat involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of a cyclopropylamine derivative and a benzamide derivative.
  2. Coupling Reaction: The cyclopropylamine derivative is coupled with the benzamide derivative under controlled reaction conditions to form an intermediate compound.
  3. Final Steps: The industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity, which includes carefully controlling reaction parameters such as temperature and pressure, as well as employing catalysts to facilitate reactions.
Chemical Reactions Analysis

Reactions and Technical Details

Bomedemstat undergoes various chemical reactions, primarily characterized by:

  • Oxidation: As an inhibitor of LSD1, Bomedemstat participates in oxidative demethylation reactions that are crucial for its mechanism of action.
  • Substitution Reactions: The synthesis involves substitution reactions necessary for forming the triazole ring integral to its structure.

Common reagents used in these reactions include derivatives of cyclopropylamine and benzamide, along with triazole-forming agents. The major products from these reactions include methylated histones and the final compound itself .

Mechanism of Action

Process and Data

Bomedemstat exerts its pharmacological effects primarily through the inhibition of LSD1. By blocking this enzyme's activity, Bomedemstat leads to:

  • Increased levels of di- and tri-methylated histones at specific lysine residues.
  • Altered gene expression profiles that contribute to reduced proliferation of malignant cells.

In preclinical studies, the inhibition of LSD1 by Bomedemstat has been shown to sensitize cancer cells to immune checkpoint blockade therapies, enhancing T-cell responses against tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bomedemstat exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in various solvents, which is essential for its bioavailability.
  • Stability: Stability studies indicate that Bomedemstat maintains its integrity under physiological conditions, making it suitable for therapeutic applications.

Data regarding solubility and stability are crucial for understanding how Bomedemstat behaves in biological systems and its potential efficacy as a therapeutic agent .

Applications

Scientific Uses

Bomedemstat has several promising applications in scientific research and clinical settings:

  • Cancer Treatment: Its primary application lies in treating myeloproliferative neoplasms by targeting LSD1 to alter epigenetic regulation.
  • Combination Therapies: Research indicates that Bomedemstat can enhance the efficacy of other treatments, particularly immunotherapies by improving T-cell infiltration into tumors.
  • Research Tool: Beyond clinical applications, Bomedemstat serves as a valuable tool for studying the role of LSD1 in cancer biology and epigenetics .
Introduction to Bomedemstat: Pharmacological Context and Epigenetic Significance

Bomedemstat as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Bomedemstat (IMG-7289, MK-3543) is an orally bioavailable, irreversible small-molecule inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme critical for regulating histone methylation states. Chemically designated as N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(1H-1,2,3-triazol-1-yl)benzamide bis-tosylate salt (C₂₈H₃₄FN₇O₂), it features a pharmacophore optimized for enhanced specificity against LSD1 [1] [5]. Structurally, bomedemstat contains:

  • A cyclopropylamine moiety that irreversibly binds the flavin adenine dinucleotide (FAD) cofactor within LSD1's catalytic pocket
  • A 4-methylpiperazine group enhancing solubility and bioavailability
  • A triazole-linked benzamide segment facilitating interactions with the enzyme's substrate-binding domain [5].

Bomedemstat inhibits LSD1 by forming a covalent adduct with FAD. The initial hydride abstraction from the inhibitor's cyclopropyl group by oxidized FAD generates an iminium intermediate. Subsequent hydrolysis releases a cinnamaldehyde fragment that covalently binds reduced FAD, permanently inactivating the LSD1/CoREST complex [1] [9]. This mechanism achieves >2500-fold greater specificity for LSD1 over monoamine oxidase (MAO)-A and -B, mitigating risks of neurotoxicity associated with earlier LSD1 inhibitors like tranylcypromine (TCP) [1]. Biochemical assays demonstrate bomedemstat's low nanomolar potency (IC₅₀ ~50 nM) against recombinant LSD1, significantly outperforming TCP's micromolar-range activity [1].

Table 1: Selectivity Profile of Bomedemstat

Enzyme TargetIC₅₀ (μM)Selectivity Ratio vs. LSD1
LSD10.051
MAO-A>125>2500
MAO-B>125>2500
Selected Kinases*>10>200

Representative panel screened at 10 μM; no significant inhibition observed [1].

Historical Development and Patent Landscape of Bomedemstat

Bomedemstat was invented by McCall, Rienhoff, and Clare in 2014, with the foundational composition-of-matter patent (US-20150299151-A1) filed by Imago BioSciences [5] [8]. Key intellectual property milestones include:

  • WO2014164867 (2014): Covered KDM1A inhibitors for disease treatment, claiming the cyclopropylamine derivatives central to bomedemstat's design.
  • WO2021118996A1 (2021): Detailed methods for treating myeloproliferative neoplasms (MPNs) using LSD1 inhibitors, specifically highlighting bomedemstat's application in essential thrombocythemia (ET), polycythemia vera (PV), and myelofibrosis (MF) [8].
  • Subsequent patents addressing polymorphs, salt forms (notably bis-tosylate), and scalable synthesis routes [5].

Merck Sharp & Dohme acquired Imago BioSciences in January 2023, securing global development rights. Clinical development accelerated following promising preclinical data:

  • Phase I (2016): First-in-human trial (NCT02842827) in Australia for high-risk myelodysplastic syndrome and acute myeloid leukemia.
  • Phase II expansion: Trials initiated for ET (NCT04254978), MF (NCT03136185), and PV (NCT05558696), supported by FDA Orphan Drug and Fast Track designations for ET and MF [2] [5] [10].

Table 2: Key Clinical Development Milestones

YearPhaseIndication(s)ClinicalTrials.gov IDKey Outcomes
2016IAML/MDSNCT02842827Established safety profile
2020IIEssential Thrombocythemia (ET)NCT0425497890% hematologic response rate (n=29) [10]
2021IIMyelofibrosis (MF)NCT03136185Reduced splenomegaly, symptom burden
2023IIPolycythemia Vera (PV)NCT05558696Ongoing
2024I/IISmall Cell Lung Cancer (SCLC)-Initiated combination with immunotherapy [4]

Role of LSD1 in Epigenetic Regulation and Disease Pathogenesis

LSD1, discovered in 2004 as the first histone demethylase, governs gene expression by catalyzing the oxidative removal of mono- and dimethyl groups from histone H3 lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2) using FAD as a cofactor [1] [9]. Its enzymatic activity is scaffolded within multiprotein complexes:

  • Repressive complexes: LSD1-CoREST depletes H3K4me2 at promoters, silencing tumor suppressors.
  • Activating complexes: LSD1-androgen receptor interactions demethylate H3K9, activating oncogenes [1] [9].

In cancer, LSD1 overexpression drives pathogenesis through:

  • Blocked Differentiation: In acute myeloid leukemia, LSD1 represses genes governing myeloid maturation (e.g., GFI1B, CEBPA), maintaining leukemic stem cell self-renewal [9].
  • Therapy Resistance: In prostate cancer, LSD1 upregulation promotes neuroendocrine differentiation (NEPC), enabling escape from androgen receptor axis inhibitors [1]. Mechanistically, LSD1 cooperates with oncogenic transcription factors (e.g., ASCL1 in NEPC, NOTCH in SCLC) to establish aberrant epigenomes [1] [4].
  • Immune Evasion: LSD1 knockdown or inhibition upregulates MHC-I expression in SCLC cells, enhancing T-cell recognition. This "cold-to-hot" tumor microenvironment conversion synergizes with PD-1/PD-L1 inhibitors [4] [9].

Beyond oncology, LSD1 fine-tunes hematopoietic differentiation. Genetic ablation disrupts megakaryocyte-erythroid progenitor maturation, validating its targeting in MPNs [1] [8]. Bomedemstat exploits this dependency, reducing JAK2V617F or CALR-mutant clone proliferation in MPN models while sparing normal stem cells [8] [10].

Table 3: LSD1 Dysregulation in Human Diseases

Disease CategoryKey Pathogenic MechanismsBomedemstat's Therapeutic Action
Myeloproliferative NeoplasmsSustains malignant clone proliferation via GFI1B-mediated differentiation blockadeReduces mutant allele burden, normalizes blood counts [8] [10]
Neuroendocrine Prostate CancerAmplifies stem-like programs and androgen-independent growthSuppresses SOX2, NESTIN; restores therapeutic sensitivity [1]
Small Cell Lung CancerRepresses MHC-I and neuroendocrine dedifferentiation programsEnhances CD8+ T-cell infiltration; synergizes with anti-PD1 [4]
Acute Myeloid LeukemiaMaintains leukemic stem cell self-renewal via H3K4me2 erosion at differentiation promotersPromotes myeloid maturation in preclinical models [9]

Structural and Biochemical Properties

Bomedemstat's molecular design optimizes pharmacokinetics and target engagement. Key properties include:

  • Oral Bioavailability: Achieves micromolar intratumoral concentrations (1.2 ± 0.45 μM at 7.5 mg/kg; 3.76 ± 0.43 μM at 15 mg/kg in xenografts) with once-daily dosing [1].
  • Selectivity: Profiling against 400+ kinases, GPCRs, and ion channels revealed minimal off-target activity [1]. Crystallography (PDB: 7VX2) confirms bomedemstat's compact binding mode within LSD1's FAD pocket, sterically excluding MAOs [1].
  • Pharmacodynamic Markers: Robustly increases H3K4me2 in peripheral blood mononuclear cells (PBMCs) within 24 hours, confirming target engagement in clinical trials [10].

Irreversible inhibition confers prolonged suppression of LSD1 activity despite rapid plasma clearance, enabling sustained epigenetic modulation critical for disease modification in MPNs and solid tumors [1] [5].

Properties

CAS Number

1990504-34-1

Product Name

Bomedemstat

IUPAC Name

N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide

Molecular Formula

C28H34FN7O2

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C28H34FN7O2/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37)/t24-,25-,26+/m0/s1

InChI Key

KQKBMHGOHXOHTD-KKUQBAQOSA-N

SMILES

CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5

Solubility

Soluble in DMSO

Synonyms

Bomedemstat, IMG-7289

Canonical SMILES

CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.